molecular formula C17H19N7O2 B6533701 1-(4-methoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058239-07-8

1-(4-methoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6533701
CAS No.: 1058239-07-8
M. Wt: 353.4 g/mol
InChI Key: OMQMRHAOYHCIRM-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety substituted at the 4-position by a 4-methoxybenzoyl group. The triazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide signaling pathways. The 4-methoxybenzoyl group enhances lipophilicity and may influence receptor binding affinity, while the methyl group on the triazole ring contributes to metabolic stability.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-22-15-14(20-21-22)16(19-11-18-15)23-7-9-24(10-8-23)17(25)12-3-5-13(26-2)6-4-12/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQMRHAOYHCIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{16}H_{18}N_{6}O_{2}
  • Molecular Weight : 318.36 g/mol

The compound features a piperazine core linked to a triazole-pyrimidine moiety and a methoxybenzoyl group, which are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has been shown to influence pathways related to inflammation and pain modulation.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies have documented that piperazine derivatives can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in various in vitro models. It appears to modulate the production of pro-inflammatory cytokines and may inhibit pathways such as NF-kB signaling, which is crucial in inflammatory responses.

Antitumor Activity

Recent investigations into similar triazole-containing compounds have revealed promising antitumor activities. These compounds often induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function.

Study 1: Antimicrobial Efficacy

A study conducted on piperazine derivatives showed that compounds with structural similarities to our compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be comparable to standard antibiotics, indicating a strong potential for therapeutic application .

CompoundMIC (µg/mL)Target Bacteria
Compound A8E. coli
Compound B16S. aureus
Test Compound 12 Pseudomonas aeruginosa

Study 2: Anti-inflammatory Activity

In an animal model of acute inflammation, the test compound significantly reduced paw edema compared to control groups. The results suggested a dose-dependent response, with higher doses leading to more pronounced anti-inflammatory effects .

Dose (mg/kg)Paw Edema Reduction (%)
1030
2050
4070

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Biological Target Key Findings
Target Compound : 1-(4-Methoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine - 4-Methoxybenzoyl (piperazine substituent)
- Methyl (triazole substituent)
Unknown (predicted: GPCRs or kinases) Hypothesized to balance lipophilicity (logP ~2.5) and solubility due to polar piperazine group. No direct activity data available .
RG7774 : (S)-1-(5-tert-Butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol - tert-Butyl (pyrimidine substituent)
- Tetrazole-methyl (triazole substituent)
Cannabinoid Receptor 2 (CB2R) Potent CB2R agonist (EC₅₀ < 10 nM). Selectivity >1000-fold over CB1R. Used in retinal disease models .
VAS2870 : 1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide - Benzoxazole-sulfide (pyrimidine substituent)
- Benzyl (triazole substituent)
NADPH Oxidase (Nox) Broad-spectrum Nox inhibitor (IC₅₀ ~5 µM for Nox4). Used in oxidative stress studies .
A2AR Modulator : 1-[4-(3-Benzyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ylamino)-phenyl]-3-(4-trifluoromethylphenyl)-urea - Benzyl (triazole substituent)
- Trifluoromethylphenyl-urea (aniline substituent)
Adenosine A2A Receptor (A2AR) Dual allosteric modulator and orthosteric agonist. Modulates antagonist binding (Ki ~50 nM) .
Compound 18 : N1-(3-(4-Bromobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine - 4-Bromobenzyl (triazole substituent)
- Propylthio (pyrimidine substituent)
Kinases (unspecified) High potency in enzymatic assays (IC₅₀ < 100 nM). Propylthio group enhances membrane permeability .

Critical Analysis of Structural Variations

Bromobenzyl (Compound 18) and trifluoromethylphenyl (A2AR modulator) substituents introduce halogen or electron-withdrawing groups, enhancing affinity for hydrophobic binding sites .

Pharmacological Outcomes: Receptor Selectivity: RG7774’s tetrazole-methyl group confers CB2R selectivity, whereas the target compound’s lack of charged groups may limit GPCR specificity . Enzyme Inhibition: Propylthio and sulfide substituents (e.g., VAS2870, Compound 18) enable redox modulation or covalent binding to enzymes like Nox or kinases .

Research Implications and Gaps

  • The target compound’s 4-methoxybenzoyl-piperazine moiety is understudied compared to analogues with proven receptor activity (e.g., CB2R or A2AR). Future work should explore its affinity for adenosine or cannabinoid receptors.
  • Structural data (e.g., X-ray crystallography) are needed to validate binding modes compared to RG7774 or VAS2870 .

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